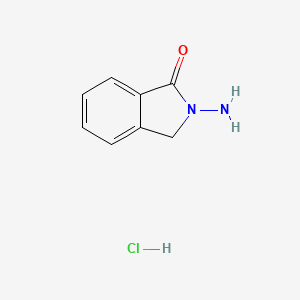

2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride

Description

Properties

IUPAC Name |

2-amino-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c9-10-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQAQTSNCMFWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyanobenzaldehyde with ammonia or primary amines under controlled conditions to form the isoindoline ring system. This reaction is often facilitated by the use of phase-transfer catalysts, which enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high purity and yield. The use of automated reactors and continuous flow systems can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

Nootropic Activity

Recent studies have highlighted the nootropic potential of 2-amino-2,3-dihydro-1H-isoindol-1-one derivatives. For instance, research demonstrated that certain derivatives exhibited nootropic effects comparable to piracetam, a well-known cognitive enhancer. Specifically, the compound (RS)-2 showed significant activity in reversing scopolamine-induced amnesia in mice at lower doses than piracetam, although it was less effective overall . This suggests potential applications in treating cognitive impairments.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological properties. For example, the reaction of 2-amino-2,3-dihydro-1H-isoindol-1-one with organolithium reagents has been explored to create hydroxy and anilino derivatives that may possess unique pharmacological activities . This synthetic versatility opens avenues for developing new therapeutic agents.

Antioxidant Properties

Some studies have indicated that isoindole derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The antioxidant activity of these compounds could be explored further for applications in neuroprotection and other therapeutic areas .

Case Study 1: Nootropic Effects in Animal Models

In a controlled study, researchers tested several isoindole derivatives for their ability to enhance memory and learning in mice. The results indicated that specific derivatives not only improved memory retention but also demonstrated minimal side effects compared to traditional nootropics like piracetam. This study reinforces the potential of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride as a safer alternative for cognitive enhancement .

Case Study 2: Synthesis and Characterization

A detailed synthesis protocol was established to generate various substituted isoindole derivatives from this compound. The characterization of these compounds through NMR and X-ray crystallography revealed structural insights that correlate with their biological activities. This case study emphasizes the importance of structural modifications in enhancing the pharmacological profiles of isoindole derivatives .

Mechanism of Action

The mechanism of action of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Chemical Profile :

- Molecular Formula : C₈H₉ClN₂O

- Molecular Weight : 184.62 g/mol

- CAS Number : 23990-36-5

- Structure: Features a bicyclic isoindolinone core with a primary amine group at position 2 and a hydrochloride salt .

- Applications : Serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing pharmacologically active compounds targeting receptors or enzymes .

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences:

Pharmacological and Functional Comparisons

- Receptor Binding: The piperazine-substituted derivative (CAS N/A) exhibits nanomolar affinity for 5-HT₁A receptors, making it a candidate for neuropsychiatric drug development . In contrast, the primary amine in the target compound may serve as a precursor for further functionalization to enhance receptor interactions. PD 168568 (CAS 1782532-06-2), a dihydrochloride salt with a 3,4-dimethylphenyl-piperazine substituent, is likely a kinase inhibitor due to its structural similarity to known kinase modulators .

- Synthetic Utility: The target compound’s amine group enables facile coupling reactions, as seen in , where N-chloroalkylisoindolinones are used to assemble complex pharmacophores . Compounds like 5-(aminomethyl)-2-methyl-isoindolinone (CAS 2377034-78-9) are marketed as "versatile scaffolds," emphasizing their role in diversity-oriented synthesis .

Stability and Handling

- Storage : While the target compound’s storage conditions are unspecified, analogs like PD 168568 require storage at -20°C for long-term stability .

- Safety : Hydrochloride salts generally improve stability but may require precautions against hygroscopicity.

Key Research Findings

Receptor-Specific Modifications : Piperazine-ethyl substitutions (e.g., compound 9 in ) demonstrate that side-chain functionalization drastically enhances receptor binding, a strategy applicable to the target compound .

Scaffold Versatility: The isoindolinone core tolerates diverse substitutions (e.g., methyl, ethyl, aminomethyl), enabling tailored physicochemical and pharmacological profiles .

Salt Forms : Hydrochloride and dihydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in drug candidates .

Biological Activity

2-Amino-2,3-dihydro-1H-isoindol-1-one hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure that resembles an indole fused to a carbonyl group. Its molecular formula is C9H10ClN and it has a molecular weight of approximately 148.16 g/mol. The compound exhibits high purity levels, often exceeding 99%, confirmed through techniques such as NMR spectroscopy.

Interaction with DDR1

One of the primary targets for this compound is Discoidin Domain Receptor 1 (DDR1). The compound binds to DDR1, inhibiting collagen-induced signaling pathways. This interaction modulates various cellular processes, including:

- Epithelial-Mesenchymal Transition (EMT) : Inhibition of DDR1 affects EMT, which is crucial in cancer metastasis.

- Gene Expression Modulation : The compound influences the degradation of Ikaros transcription factors through interactions with ubiquitin E3 ligase cereblon.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been studied for its potential to enhance cognitive function and mitigate neurodegenerative symptoms in preclinical models. The proposed mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Preclinical Studies

Several studies have highlighted the efficacy of this compound:

- Anti-Cancer Studies : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines by disrupting DDR1-mediated signaling pathways.

- Neuroprotection : Animal models treated with this compound showed significant improvements in cognitive tests compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Mechanistic Insights : Research indicated that the compound's interaction with specific receptors and enzymes could lead to alterations in metabolic pathways critical for cell survival and function .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride?

- Methodological Guidance : Synthesis typically involves cyclization or coupling reactions. For example, phthalimide derivatives (structurally similar to isoindol-1-one) are synthesized via nucleophilic substitution or condensation reactions using reagents like benzoyl chloride derivatives . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95% recommended) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Guidance : Store at -20°C in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. During transport, maintain room temperature (20–25°C) and avoid moisture. Use personal protective equipment (PPE) including gloves and lab coats, and ensure access to eyewash stations and safety showers .

Q. What analytical techniques are appropriate for characterizing its purity and structural integrity?

- Methodological Guidance :

- Purity : HPLC with UV detection (λ = 254 nm) or mass spectrometry (MS) for trace impurities .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify hydrogen and carbon environments in the isoindol-1-one core .

- X-ray Crystallography : Resolve stereochemical ambiguities by comparing experimental data with IUCr databases .

- InChI/SMILES : Use canonical identifiers (e.g.,

InChI=1S/C9H12N2.ClH) for cross-referencing structural databases .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Guidance : Implement a 2³ factorial design to test variables like temperature (40–80°C), catalyst concentration (0.1–1.0 mol%), and reaction time (12–24 hours). Analyze interactions using response surface methodology (RSM) to maximize yield and minimize byproducts. Process simulation tools (e.g., COMSOL Multiphysics) can model kinetic parameters .

Q. What strategies resolve contradictions in spectroscopic data between theoretical and experimental results?

- Methodological Guidance :

- Cross-Validation : Compare experimental NMR/IR spectra with density functional theory (DFT)-predicted spectra.

- Dynamic NMR : Investigate tautomeric equilibria or conformational changes causing shifts .

- Collaborative Databases : Cross-reference the Protein Data Bank (PDB) or Cambridge Structural Database (CSD) for similar isoindol-1-one derivatives .

Q. How can computational tools like COMSOL integrate AI to model its pharmacokinetic properties?

- Methodological Guidance :

- Molecular Dynamics (MD) : Simulate binding affinities to biological targets using AI-optimized force fields.

- Machine Learning (ML) : Train models on ADMET (absorption, distribution, metabolism, excretion, toxicity) datasets to predict bioavailability.

- COMSOL : Couple with AI-driven parameter estimation for real-time optimization of diffusion coefficients in vitro .

Q. What in vitro assays are suitable for assessing its biological activity?

- Methodological Guidance :

- Enzyme Inhibition : Use fluorometric assays (e.g., kinase or protease inhibition) with IC₅₀ calculations.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination.

- Receptor Binding : Radioligand displacement assays (e.g., for GPCR targets) with competitive binding curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.